molecular formula C7H4Br2O3 B8222674 2,4-Dibromo-3-hydroxybenzoic acid

2,4-Dibromo-3-hydroxybenzoic acid

Cat. No. B8222674
M. Wt: 295.91 g/mol
InChI Key: FZCONYDEKWEWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-3-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4Br2O3 and its molecular weight is 295.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatile Intermediate for Value-Added Bioproducts

2,4-Dibromo-3-hydroxybenzoic acid has emerged as a promising intermediate for producing various value-added bioproducts. These bioproducts have potential applications in fields like food, cosmetics, and pharmacy. Notably, synthetic biology and metabolic engineering approaches have been developed to enable the biosynthesis of this compound, addressing the increasing demand for high-value bioproducts (Wang et al., 2018).

Chemical Reactions and Synthesis

The chemical reactivity of this compound is notable. For instance, the reaction of its isomeric forms with NaNO2 in glacial acetic acid leads to the formation of dibromonitrophenol, showcasing its potential in complex chemical syntheses (Shishkin & Fadin, 2008).

Role in Herbicide Resistance

This compound plays a role in developing herbicide resistance in transgenic plants. This is achieved by expressing a bacterial detoxification gene that converts the herbicide bromoxynil into this compound, thus conferring resistance to the plant (Stalker et al., 1988).

Application in Polymer Synthesis

The compound has also been utilized in the synthesis of high molecular weight poly(4-hydroxybenzoate)s. These polymers have varied applications and the processes involve the condensation of 4-hydroxybenzoic acid, to which this compound is closely related (Kricheldorf & Schwarz, 1984).

Structural Studies

In the field of structural chemistry, studies have been conducted to determine the molecular structures of compounds similar to this compound. These studies help in understanding the chemical properties and potential applications of such compounds (Aarset et al., 2008).

Potential in Anti-Cancer Research

There is also interest in the anti-proliferative and pro-apoptotic effects of hydroxybenzoate calcium complexes related to this compound in cancer research. These complexes have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells (Mahdi et al., 2014).

properties

IUPAC Name

2,4-dibromo-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCONYDEKWEWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.